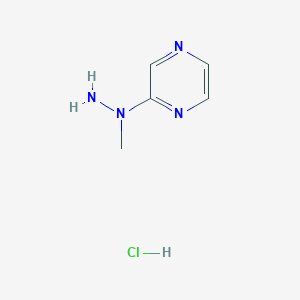

N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride

Description

N-Methyl-N-pyrazin-2-yl-hydrazine hydrochloride is a hydrazine derivative featuring a pyrazine ring substituted at the 2-position with a methyl-hydrazine group. Such compounds are typically synthesized via condensation reactions involving hydrazines and carbonyl-containing precursors under controlled conditions .

Properties

IUPAC Name |

1-methyl-1-pyrazin-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-9(6)5-4-7-2-3-8-5;/h2-4H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOWUGJLXYWOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CN=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-98-1 | |

| Record name | Pyrazine, 2-(1-methylhydrazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride typically involves the reaction of pyrazine derivatives with methylating agents and hydrazine. One common method includes the following steps:

Starting Material: Pyrazine-2-carboxylic acid.

Methylation: The pyrazine-2-carboxylic acid is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Hydrazination: The resulting methylated pyrazine is then reacted with hydrazine hydrate to form N-Methyl-N-pyrazin-2-YL-hydrazine.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride has been investigated for its potential therapeutic properties, particularly in the development of anti-cancer agents and antimicrobial compounds.

Anticancer Activity

Research indicates that derivatives of pyrazine, including N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride, exhibit significant anticancer properties. For instance, compounds containing the pyrazine moiety have shown inhibition against various cancer cell lines, including non-small cell lung cancer and renal cell carcinoma. A notable compound derived from pyrazine scaffolds demonstrated selective inhibition of c-Met kinases, which are critical in cancer progression. This compound was selected as a preclinical candidate due to its favorable pharmacokinetic properties and potent activity at low concentrations (e.g., IC50 = 0.005 µM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that hydrazone derivatives of pyrazine can inhibit the growth of pathogenic bacteria and fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against specific bacterial strains . The incorporation of nitrofuryl moieties into the structure has been linked to enhanced antimicrobial activity, making these compounds promising candidates for further development in treating infections .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride | Antimicrobial | 6.25 | |

| Pyrazine derivative X | Anticancer (c-Met inhibition) | 0.005 |

Synthesis and Functionalization

The synthesis of N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride typically involves the reaction of hydrazines with pyrazine derivatives under controlled conditions to yield high-purity compounds suitable for biological testing.

Synthetic Routes

Recent advances in synthetic methodologies have allowed for the efficient production of this compound through various approaches:

- Hydrazone Formation: The reaction of pyrazinyl aldehydes with hydrazines leads to the formation of hydrazones, which can be further modified to yield N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride.

- Multicomponent Reactions: These reactions facilitate the simultaneous formation of multiple bonds, enhancing yield and reducing synthesis time .

Material Science Applications

Beyond medicinal chemistry, N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride is being explored for its potential applications in material science, particularly in the development of novel polymers and nanomaterials.

Polymer Chemistry

The compound's unique structure allows it to act as a building block in polymer synthesis. Its hydrophilic nature can be advantageous in creating materials with specific solubility and mechanical properties.

Case Studies

Several studies have documented the applications of N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride:

- Anticancer Study: A study evaluated a series of pyrazine derivatives for their anticancer activity against various cell lines. The results indicated that modifications at the pyrazine ring significantly influenced cytotoxicity profiles .

- Antimicrobial Evaluation: Another study focused on synthesizing a library of hydrazone derivatives based on N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride, assessing their antibacterial activity against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s closest analogs include:

N-Pyridin-2-ylmethylene-N′-(4-pyridin-2-yl-thiazol-2-yl)-hydrazine (L1) (): Features a pyridine-thiazole backbone with a hydrazine linker.

N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide ():

- Contains a pyrazine ring with a carboxamide substituent and nitro group.

- Two synthetic pathways (22–27% yields) highlight challenges in optimizing pyrazine derivatives.

N-(Pyridin-2-yl)hydrazinecarbothioamide ():

- Exhibits thioamide functionality, enabling isomerism and distinct spectroscopic profiles (e.g., IR, NMR).

Spectroscopic and Physicochemical Properties

- NMR Spectroscopy :

- IR and Crystallography :

Biological Activity

N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride is characterized by the presence of a hydrazine functional group attached to a pyrazine ring. This structure enables it to interact with various biological targets, influencing enzyme activity and cellular processes.

The biological activity of N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride primarily stems from its ability to form covalent bonds with electrophilic centers in proteins and enzymes. The hydrazine moiety can inhibit enzyme activity, while the pyrazine ring participates in π-π interactions with aromatic amino acids in proteins, enhancing its biological efficacy.

1. Antimicrobial Activity

Research indicates that hydrazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride demonstrates effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies suggest that it exhibits a significant ability to scavenge free radicals.

Table 2: Antioxidant Activity Assay Results

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

3. Anticancer Activity

N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride has been investigated for its potential anticancer effects. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 3: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 18 |

Case Study 1: Urease Inhibition

A study evaluated the urease inhibition potential of N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride, revealing an IC50 value of 30 µM, indicating moderate activity compared to standard inhibitors like thiourea .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of the compound, demonstrating a reduction in TNF-alpha levels in LPS-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for preparing N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride?

The compound can be synthesized via diazotization and reduction pathways analogous to phenylhydrazine derivatives. For example:

- Diazotization : React a pyrazine-2-amine derivative with nitrous acid (HNO₂) in acidic conditions to form a diazonium salt.

- Reduction : Use reducing agents like sodium sulfite or SnCl₂ to convert the diazonium intermediate into the hydrazine derivative.

- Methylation : Introduce the methyl group via alkylation (e.g., using methyl iodide) under basic conditions.

- Acid precipitation : Neutralize with HCl to isolate the hydrochloride salt . Key considerations include controlling reaction pH and temperature to avoid byproducts like N-N dimerization.

Q. What analytical methods are recommended for quantifying N-Methyl-N-pyrazin-2-YL-hydrazine hydrochloride?

- HPLC with UV detection : Use a C18 column, 0.1 M HCl as the mobile phase, and phosphomolybdic acid (PMA) as a derivatizing agent for enhanced sensitivity. Calibrate with a stock solution of the compound in 0.1 M HCl .

- Spectrophotometry : Monitor absorbance at 520 nm after PMA derivatization, ensuring a linear range of 0.1–10 µg/mL .

- Titration : Employ iodometric methods for bulk quantification, validated against reference standards .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in airtight, light-protected containers at 2–8°C to prevent degradation .

- Exposure control : Use fume hoods and PPE (gloves, lab coats) due to potential carcinogenicity and respiratory irritation .

- Waste disposal : Neutralize with dilute NaOH before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Reducing agent selection : Replace traditional SnCl₂ with NaCNBH₃ in ethanol to enhance selectivity and reduce side reactions .

- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and improve methylation efficiency .

- In-line monitoring : Implement FTIR or Raman spectroscopy to track diazonium intermediate formation in real time, minimizing over-reduction .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

- Software tools : Refine structures using SHELXL (for high-resolution data) or OLEX2 (for automated validation of hydrogen bonding networks) .

- Validation metrics : Cross-check residual density maps and R-factors against computational models (e.g., DFT-optimized geometries) to identify systematic errors .

Q. What computational strategies predict the compound’s reactivity and stability?

- Density Functional Theory (DFT) : Use the B3LYP hybrid functional (Becke’s exact exchange + Lee-Yang-Parr correlation) to calculate electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces .

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate aqueous stability and protonation states .

Q. How can impurities in synthesized batches be systematically identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.